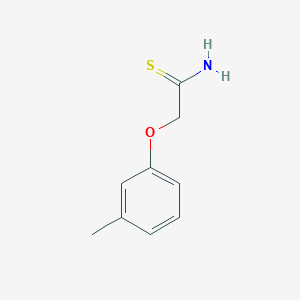

2-(m-Tolyloxy)ethanethioamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NOS |

|---|---|

Molecular Weight |

181.26 g/mol |

IUPAC Name |

2-(3-methylphenoxy)ethanethioamide |

InChI |

InChI=1S/C9H11NOS/c1-7-3-2-4-8(5-7)11-6-9(10)12/h2-5H,6H2,1H3,(H2,10,12) |

InChI Key |

QPWNITSCCUGTIP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=S)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 M Tolyloxy Ethanethioamide

Direct Synthetic Routes to Ethanethioamide Derivatives

Direct synthesis of ethanethioamide derivatives like 2-(m-Tolyloxy)ethanethioamide often involves the conversion of a carbonyl group to a thiocarbonyl group.

Thionation Reactions of Corresponding Oxygen Analogues

The most common and direct method for synthesizing thioamides is the thionation of their corresponding amide counterparts. nih.gov In the case of this compound, the precursor would be 2-(m-tolyloxy)acetamide. This transformation is typically achieved using a thionating agent, with Lawesson's reagent being a prominent choice. organic-chemistry.orgalfa-chemistry.com

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is favored over other reagents like phosphorus pentasulfide (P₄S₁₀) because it is generally milder, requires less harsh reaction conditions, and often results in cleaner reactions with higher yields. organic-chemistry.orgencyclopedia.pub While P₄S₁₀ can also be used, it typically necessitates higher temperatures and longer reaction times. nih.gov The reaction involves dissolving the amide and Lawesson's reagent in a suitable solvent, such as toluene (B28343) or tetrahydrofuran (B95107) (THF), and heating the mixture. chemspider.com

Mechanistic Considerations in Thioamide Formation

The mechanism of thionation using Lawesson's reagent is a well-studied process. nih.govnih.gov It is generally accepted to proceed through the following key steps:

Dissociation of Lawesson's Reagent: In solution, the dimeric Lawesson's reagent is in equilibrium with a more reactive monomeric dithiophosphine ylide. nih.govorganic-chemistry.org

Cycloaddition: This reactive monomer undergoes a concerted cycloaddition with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate. nih.govunict.it

Cycloreversion: This intermediate then undergoes a cycloreversion, which is considered the rate-determining step. unict.it This step is driven by the formation of a thermodynamically stable phosphorus-oxygen double bond (P=O), leading to the desired thioamide and a phosphorus-containing byproduct. organic-chemistry.orgnih.gov

This mechanistic pathway is analogous to the Wittig reaction. organic-chemistry.orgnih.gov Computational studies have confirmed this two-step mechanism and have shown that for amides, the reaction is not significantly influenced by the polarity of the solvent. unict.it

Precursor Chemistry and Convergent Synthesis Strategies

The synthesis of this compound relies on the availability of its immediate precursors, primarily 2-(m-tolyloxy)acetamide.

Derivatization from m-Tolyloxyacetic Acid Derivatives (e.g., 2-(m-Tolyloxy)acetamide)

The direct precursor, 2-(m-tolyloxy)acetamide, can be synthesized from m-tolyloxyacetic acid. A common method involves the conversion of the carboxylic acid to an acid chloride, 2-(m-tolyloxy)acetyl chloride, which is then reacted with ammonia (B1221849) to form the amide.

Alternatively, 2-(m-tolyloxy)acetic acid can be coupled with an amine using standard peptide coupling agents. For instance, coupling with 2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-amine is achieved using activating agents like EDCI/HOBt or DCC. A more direct route to the acetamide (B32628) involves the reaction of m-cresol (B1676322) with 2-bromoacetamide.

The synthesis of the parent m-tolyloxyacetic acid itself can be accomplished through the reaction of m-cresol with chloroacetic acid in the presence of a base. google.com

Exploration of Multi-component Reactions for Related Aryloxy-thioamides

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more reactants. organic-chemistry.orgchemistryforsustainability.org While a specific MCR for this compound is not prominently documented, related aryloxy-thioamides can be synthesized using such strategies.

One notable MCR is the Kindler thioamide synthesis. organic-chemistry.org Furthermore, recent advancements have demonstrated the synthesis of thioamides through a three-component reaction of arylacetic acids, amines, and elemental sulfur, which proceeds without a transition metal catalyst. organic-chemistry.org Another innovative approach involves visible-light-driven multicomponent reactions of amines, carbon disulfide, and olefins. nih.gov These methods provide potential avenues for the development of a one-pot synthesis of this compound.

Optimization of Reaction Parameters and Yields for Scalable Synthesis

Optimizing reaction conditions is crucial for achieving high yields and purity, especially for scalable synthesis. Key parameters for the thionation of 2-(m-tolyloxy)acetamide using Lawesson's reagent include:

Solvent: While toluene was originally used at elevated temperatures, tetrahydrofuran (THF) has been shown to be an effective solvent, allowing the reaction to proceed at room temperature. chemspider.com It is important to use a sufficient volume of THF to ensure Lawesson's reagent fully dissolves. chemspider.com

Temperature: Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times and potentially increase yields compared to conventional heating. encyclopedia.pubnih.gov Reactions can be completed in minutes under microwave irradiation. encyclopedia.pub

Stoichiometry: The molar ratio of the amide to Lawesson's reagent is typically 2:1, as one molecule of the dimeric reagent can thionate two molecules of the amide.

Work-up and Purification: A thorough aqueous work-up is essential to remove the phosphorus byproducts before purification by column chromatography. chemspider.com

By carefully controlling these parameters, the synthesis of this compound can be optimized for both laboratory and larger-scale production.

Advanced Spectroscopic Characterization and Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

There is no available information on the high-resolution 1H NMR or 13C NMR spectra of 2-(m-Tolyloxy)ethanethioamide. Consequently, an analysis of its proton environments, coupling patterns, carbon framework, and chemical shift correlations could not be performed. Furthermore, the application of two-dimensional NMR techniques such as COSY, HSQC, and HMBC, which are crucial for definitive structure assignment, has not been reported for this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Similarly, the vibrational spectroscopic profile of this compound is absent from the scientific literature. No infrared (IR) or Raman spectral data has been published, which prevents the identification of characteristic vibrational modes for its thioamide and ether linkages. As a result, any conformational insights that could be derived from such data remain unknown.

Application of Two-Dimensional Correlation Spectroscopy (2D-COS) for Perturbation-Induced Spectral Changes

Two-dimensional correlation spectroscopy (2D-COS) is a powerful analytical technique used to analyze spectral changes in a series of measurements taken under an external perturbation, such as temperature, pressure, or concentration. nist.govresearchgate.net This method is particularly effective for resolving overlapping spectral bands and determining the sequential order of changes occurring at a molecular level. nist.govnih.gov For this compound, while specific experimental 2D-COS data is not publicly available, the technique could be hypothetically applied to its vibrational spectra (e.g., FT-IR or Raman) to elucidate its dynamic structural behavior.

By applying a thermal perturbation, for instance, and collecting a series of temperature-dependent IR spectra, 2D-COS could reveal subtle molecular interactions. The analysis generates synchronous and asynchronous correlation maps. nih.gov

Synchronous maps would highlight vibrational bands that change in intensity in a concerted manner. For this compound, this could reveal correlations between the C-H bending modes of the m-tolyl group and the stretching vibrations of the C-O-C ether linkage, indicating how thermal energy affects these parts of the molecule simultaneously.

Asynchronous maps identify bands that change out of phase, providing a sequence of events. nih.gov For example, an asynchronous map might show that changes in the N-H or C=S vibrational modes of the thioamide group precede changes in the aromatic ring's vibrational modes. This would suggest that intermolecular hydrogen bonding involving the thioamide moiety is disrupted before significant conformational changes occur in the tolyloxy fragment.

This analytical approach could provide deep insights into the molecule's hydrogen bonding, conformational stability, and the propagation of structural changes through its backbone upon external stimuli. uq.edu.au

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its molecular ion.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C₉H₁₁NOS. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The precise theoretical mass, calculated from the most abundant isotopes of its constituent elements, can be compared to the experimentally measured value to validate the molecular formula. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₁NOS |

| Calculated Monoisotopic Mass (Da) | 181.05613 |

Elucidation of Fragmentation Pathways and Characteristic Ion Fragments

In mass spectrometry, the molecular ion of this compound (m/z 181) is expected to undergo characteristic fragmentation, providing valuable structural information. The fragmentation pathways are dictated by the relative strengths of chemical bonds and the stability of the resulting fragment ions. libretexts.org The presence of an aromatic ether and a thioamide functional group leads to several predictable cleavage patterns. whitman.edulibretexts.org

A primary fragmentation pathway for aryl ethers involves cleavage of the bonds adjacent to the oxygen atom. whitman.eduwhitman.edu

Cleavage of the Aryl-O bond: This would result in the formation of a tolyl radical and an [O-CH₂-CSNH₂]⁺ fragment.

Cleavage of the O-CH₂ bond: This is a very common pathway for aryl ethers, leading to the formation of a stable tolyloxy cation ([CH₃-C₆H₄-O]⁺) at m/z 107. The other fragment would be a neutral radical.

Formation of the Tropylium (B1234903) Ion: Alkyl-substituted benzene (B151609) rings often rearrange upon ionization to form a highly stable tropylium ion. whitman.edu For the m-tolyl group, this would result in a prominent peak at m/z 91.

Alpha-cleavage: Cleavage of the bond alpha to the thioamide group (the CH₂-CSNH₂ bond) can occur.

The following table summarizes the plausible and characteristic ion fragments that could be observed in the mass spectrum of this compound.

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 181 | [CH₃C₆H₄OCH₂CSNH₂]⁺ | Molecular Ion (M⁺) |

| 107 | [CH₃C₆H₄O]⁺ | Cleavage of the O-CH₂ bond |

| 91 | [C₇H₇]⁺ | Rearrangement of the tolyl group to form a tropylium ion |

| 74 | [CH₂CSNH₂]⁺ | Cleavage of the O-CH₂ bond with charge retention on the thioacetamide (B46855) fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The UV-Vis spectrum of this compound is characterized by electronic transitions associated with its aromatic ring and thioamide group.

The molecule contains several types of electrons that can be excited: sigma (σ) bonding electrons, pi (π) bonding electrons, and non-bonding (n) electrons on the oxygen, nitrogen, and sulfur atoms. The primary transitions observed in UV-Vis spectroscopy involve π and n electrons. pharmatutor.orgyoutube.com

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com The substituted benzene ring in the tolyloxy moiety is the principal chromophore. Benzene itself exhibits characteristic absorptions around 204 nm and 256 nm. The presence of the methyl and ether substituents (auxochromes) is expected to cause a bathochromic (red) shift, moving these absorption bands to longer wavelengths.

n → π* Transitions: These transitions involve promoting a non-bonding electron from the sulfur or nitrogen atom of the thioamide group to a π* antibonding orbital of the C=S double bond. These transitions are generally of lower energy (occur at longer wavelengths) than π → π* transitions and have a much lower molar absorptivity. youtube.com

n → σ* Transitions: Excitation of non-bonding electrons on the ether oxygen to a σ* antibonding orbital is also possible. However, these transitions require high energy and typically occur in the far-UV region (<200 nm), outside the range of standard UV-Vis spectrophotometers. stackexchange.com

The expected electronic transitions and their approximate absorption regions for this compound are summarized below.

| Transition Type | Chromophore / Moiety | Expected Wavelength (λmax) Region |

|---|---|---|

| π → π | Substituted Benzene Ring | ~210-230 nm and ~260-280 nm |

| n → π | Thioamide (C=S) | > 300 nm (low intensity) |

Computational Chemistry and Theoretical Investigations of 2 M Tolyloxy Ethanethioamide

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(m-Tolyloxy)ethanethioamide, these methods could elucidate its electronic behavior and structural preferences.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for describing a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. nih.govresearchgate.netmdpi.com Theoretical calculations would map the electron density distribution of these orbitals, identifying the likely sites for nucleophilic and electrophilic attack. However, no specific HOMO-LUMO energy values or orbital diagrams for this compound have been reported.

Prediction and Correlation of Vibrational Frequencies with Experimental Spectra

Theoretical vibrational analysis using methods like DFT can predict a molecule's infrared (IR) and Raman spectra. semanticscholar.orgnih.gov By calculating the vibrational frequencies and intensities of the normal modes, researchers can make detailed assignments for each peak in an experimental spectrum. This correlation is vital for confirming the molecular structure and understanding its bonding characteristics. Such a comparative analysis for this compound has not been published.

Conformational Analysis and Energetic Landscapes of Molecular Isomers

Molecules with rotatable bonds, such as the ether and thioamide linkages in this compound, can exist in multiple conformations. Conformational analysis involves mapping the potential energy surface to identify stable isomers (conformers) and the energy barriers for interconversion. mdpi.comresearchgate.net This provides insight into the molecule's flexibility and the predominant shapes it adopts. No studies detailing the energetic landscapes or stable conformers of this compound are currently available.

Gas-Phase Ion Energetics and Proton Affinity Studies

Gas-phase ion energetics provide fundamental data on a molecule's intrinsic basicity or acidity, free from solvent effects. nist.govcolorado.edu Proton affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a molecule. toftech.irresearchgate.netnih.gov Theoretical calculations can predict the most likely site of protonation and the energy released, offering a measure of the molecule's basicity. This information is essential for understanding its behavior in chemical reactions, particularly acid-base chemistry. To date, no theoretical or experimental proton affinity values for this compound have been documented in the literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Condensed Phases

While quantum mechanics is ideal for static properties, Molecular Dynamics (MD) simulations are used to model the movement of atoms and molecules over time, providing a view of dynamic processes in solution or other condensed phases. mdpi.comnih.govnih.gov

Crystallographic Analysis and Solid State Structural Elucidation

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic structure of a crystalline solid.

Determination of Unit Cell Parameters and Crystallographic Space Group

A suitable single crystal of 2-(m-Tolyloxy)ethanethioamide would be isolated and mounted on a diffractometer. By irradiating the crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern, the fundamental properties of the crystal lattice can be determined. This includes the dimensions of the unit cell (the smallest repeating unit of the crystal lattice), defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). The diffraction data would also reveal the crystallographic space group, which describes the symmetry elements present in the crystal structure.

Table 1: Hypothetical Unit Cell Parameters for this compound

| Parameter | Value |

|---|---|

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Crystal System | Data not available |

Precise Measurement of Bond Lengths, Bond Angles, and Torsion Angles

Table 2: Selected Intramolecular Geometric Parameters for this compound (Hypothetical)

| Bond/Angle/Torsion | Atoms Involved | Value (Å or °) |

|---|---|---|

| Bond Length | C=S | Data not available |

| Bond Length | C-N | Data not available |

| Bond Length | O-C(aryl) | Data not available |

| Bond Angle | S-C-N | Data not available |

| Bond Angle | C-O-C(aryl) | Data not available |

Detailed Analysis of Intermolecular Interactions within the Crystal Lattice

The arrangement of molecules within the crystal, known as the crystal packing, is governed by a variety of non-covalent interactions.

Polymorphism and Crystal Engineering Principles Applied to this compound

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can exhibit different physical properties. A thorough crystallographic investigation would involve attempts to crystallize this compound under various conditions (e.g., different solvents, temperatures) to explore the possibility of polymorphism. The principles of crystal engineering, which involve the rational design of crystal structures based on an understanding of intermolecular interactions, could be applied to predict and potentially control the crystallization of different polymorphic forms. Without experimental data, it is not known if this compound exhibits polymorphism.

Reactivity and Chemical Transformations of the Thioamide Scaffold

Reactions at the Thioamide Moiety

The thioamide group in 2-(m-Tolyloxy)ethanethioamide is the primary center of chemical reactivity. The presence of sulfur, nitrogen, and the thiocarbonyl carbon creates multiple sites for chemical attack and modification.

The thioamide functional group possesses several reactive centers, as detailed in the table below. The sulfur atom, being larger and more polarizable than oxygen, is a soft nucleophilic center, while the nitrogen atom's reactivity is influenced by the delocalization of its lone pair into the C=S bond nih.govacs.org.

| Reactive Site | Type | Description |

| Sulfur Atom | Nucleophilic | Acts as a soft nucleophile, readily reacting with soft electrophiles like alkyl halides and heavy metal ions researchgate.netwikipedia.org. Protonation also preferentially occurs at the sulfur atom. |

| Nitrogen Atom | Nucleophilic | The nitrogen atom can act as a nucleophile, though its lone pair is involved in resonance with the C=S bond, which reduces its nucleophilicity compared to an amine researchgate.net. |

| Thiocarbonyl Carbon | Electrophilic | This carbon is susceptible to attack by strong nucleophiles. However, thioamides are generally more resistant to nucleophilic addition than amides unless activated nih.govrsc.org. |

| α-Carbon | Nucleophilic (as enethiolate) | The protons on the methylene carbon adjacent to the thioamide are acidic (pKa ≈ 25.7 in DMSO) and can be removed by a strong base to form an enethiolate, a potent carbon nucleophile researchgate.netrsc.org. |

Electrophiles typically react at the sulfur or nitrogen atoms. While both sites can be attacked, reactions with agents like alkyl halides often lead to an initial attack at either atom, followed by rearrangement to the thermodynamically more stable S-alkylated product, a thioimidate wikipedia.org. Nucleophilic attack occurs at the electrophilic thiocarbonyl carbon. While direct nucleophilic acyl substitution on thioamides is challenging due to the stability imparted by n(N)→π*(C=S) resonance, the process can be facilitated by activating the nitrogen atom, for instance, through N-acylation, which destabilizes the ground state and enhances the carbon's electrophilicity nih.govrsc.org.

The thioamide moiety of this compound can undergo a variety of derivatization reactions, allowing for its conversion into other important functional groups. These transformations underscore the versatility of thioamides as synthetic intermediates.

Oxidation: Thioamides are more susceptible to oxidation than amides wikipedia.org. Treatment with oxidizing agents can lead to several products depending on the reaction conditions. Mild oxidation can yield a thioamide S-oxide. A common transformation is the oxidative desulfurization to the corresponding amide, 2-(m-Tolyloxy)acetamide. This can be achieved using various reagents, such as hydrogen peroxide, often in the presence of a catalyst like zirconium(IV) chloride, which provides a rapid and efficient conversion under mild conditions tandfonline.comthieme-connect.com.

Reduction: The thioamide group can be reduced to an amine. This transformation is typically accomplished using reagents like Raney nickel or lithium aluminum hydride. The reduction effectively converts the thiocarbonyl group into a methylene group, yielding 2-(m-Tolyloxy)ethanamine. It is noted that reduction with hydrogenation catalysts like Raney nickel requires stoichiometric amounts, as the sulfur atom can poison the catalyst wikipedia.org.

Alkylation: Alkylation of the thioamide group can occur at multiple sites.

S-Alkylation: The sulfur atom is a strong nucleophile and readily reacts with alkyl halides to form S-alkylated products known as thioimidates wikipedia.orgthieme-connect.com. This is often the thermodynamically favored outcome.

N-Alkylation: Direct alkylation at the nitrogen atom can also occur, though it is generally less common than S-alkylation for primary thioamides.

α-C-Alkylation: The protons on the carbon atom adjacent to the thiocarbonyl group are significantly more acidic than those in the corresponding amide rsc.org. Deprotonation with a strong base generates an enethiolate, which can then react as a carbon nucleophile with electrophiles like alkyl halides. Nickel-catalyzed C-alkylation reactions using primary alcohols as alkylating agents have also been developed, proceeding through a hydrogen autotransfer mechanism rsc.orgrsc.org.

A summary of these common derivatization reactions is presented below.

| Reaction Type | Reagent(s) | Product Type |

| Oxidation (Desulfurization) | H₂O₂ / ZrCl₄ | Amide |

| Reduction | Raney Ni or LiAlH₄ | Amine |

| S-Alkylation | Alkyl Halide (e.g., CH₃I) | Thioimidate |

| α-C-Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide | α-Alkylated Thioamide |

Chemical Transformations Involving the m-Tolyloxy and Ether Linkages

The 2-(m-Tolyloxy) portion of the molecule, consisting of an aryl ether linkage and a substituted benzene (B151609) ring, is chemically robust compared to the thioamide group. Under the typical conditions used for thioamide transformations, this part of the structure generally remains intact.

The aryl ether bond is stable and its cleavage requires harsh conditions, such as refluxing with strong acids like hydrobromic acid (HBr) or treatment with potent Lewis acids like boron tribromide (BBr₃) nih.gov. Such conditions would likely degrade the thioamide moiety.

The aromatic ring of the m-tolyl group could theoretically undergo electrophilic aromatic substitution. The tolyloxy group is an activating, ortho-, para-directing substituent. However, many reagents used for aromatic substitution (e.g., strong acids, electrophiles) would preferentially react with the more nucleophilic and reactive thioamide group. Therefore, selective modification of the aromatic ring in the presence of the thioamide would require careful selection of reagents and protective group strategies.

Cyclization Reactions Leading to Novel Heterocyclic Ring Systems

Thioamides are exceptionally useful building blocks for the synthesis of sulfur- and nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds researchgate.netresearchgate.net. The thioamide group in this compound can function as a 1,3-bis-nucleophile (S and N) or can involve the α-carbon in cyclization pathways acs.orgorganic-chemistry.org.

A classic and highly valuable reaction is the Hantzsch thiazole synthesis, where the thioamide reacts with an α-haloketone. In this reaction, the sulfur atom of this compound would act as a nucleophile, attacking the carbonyl-adjacent carbon of the α-haloketone, followed by intramolecular cyclization and dehydration to form a highly substituted thiazole ring.

Other important cyclization reactions include:

Formation of Thiazolines: Reaction with 1,2-dihaloalkanes leads to the formation of thiazoline derivatives acs.org.

Formation of 1,3-Thiazines: Annulation with 1,3-dielectrophiles, such as 1,3-dihalides or α,β-unsaturated carbonyl compounds, can yield six-membered 1,3-thiazine rings acs.orgorganic-chemistry.org.

Formation of 1,2,4-Thiadiazoles: Oxidative dimerization and cyclization of thioamides, for instance using copper(II) mediators, can produce 3,5-disubstituted 1,2,4-thiadiazoles researchgate.net.

The table below provides examples of heterocyclic systems that can be synthesized from a thioamide precursor like this compound.

| Reagent Type | Resulting Heterocycle | General Reaction Name |

| α-Haloketone | Thiazole | Hantzsch Thiazole Synthesis |

| 1,2-Dihaloalkane | Thiazoline | Alkylation/Cyclization |

| 1,3-Dihaloalkane | 5,6-Dihydro-4H-1,3-thiazine | Alkylation/Cyclization |

| Oxidizing Agent (e.g., Cu(II)) | 1,2,4-Thiadiazole | Oxidative Cyclization |

Coordination Chemistry of 2 M Tolyloxy Ethanethioamide

Ligand Properties and Metal Complex Formation

There is currently no published research detailing the ligand properties of 2-(m-Tolyloxy)ethanethioamide or its behavior in the formation of metal complexes.

Identification of Potential Binding Modes and Coordination Sites

Without experimental or theoretical data, the potential binding modes and coordination sites of this compound can only be hypothesized based on the functional groups present. The thioamide group (-C(=S)NH2) is known to be an excellent coordination site, potentially binding to metal ions through either the sulfur or nitrogen atom, or by chelation involving both atoms. The ether oxygen of the tolyloxy group could also potentially act as a donor atom, leading to different coordination possibilities. However, without empirical evidence, these remain speculative.

Synthesis and Characterization of Metal Complexes

A thorough search of scientific databases reveals no reports on the synthesis or characterization of any metal complexes with this compound as a ligand. Consequently, there are no available data on reaction conditions, stoichiometry, or the spectroscopic and analytical characterization of such complexes.

Structural Characterization of Coordination Compounds (e.g., X-ray Crystallography)

No structural data, such as that obtained from single-crystal X-ray crystallography, exists in the public domain for any coordination compounds of this compound. Such studies would be essential to definitively determine the binding modes of the ligand and the geometry of any resulting metal complexes.

Theoretical Studies on Metal-Ligand Bonding and Interactions

Similarly, there is a lack of theoretical studies, such as density functional theory (DFT) calculations, that investigate the nature of the metal-ligand bonding and interactions in potential complexes of this compound. These computational methods would provide valuable insights into the electronic structure and stability of such compounds.

Derivatives and Analogues: Synthesis and Fundamental Chemical Investigations

Synthesis of Substituted 2-(m-Tolyloxy)ethanethioamide Analogues

The synthesis of substituted this compound analogues can be achieved through several established synthetic methodologies for thioamide formation. Two prominent methods include the reaction of nitriles with a source of hydrogen sulfide (B99878) and the Willgerodt-Kindler reaction.

One common and direct route involves the treatment of a substituted aryloxyacetonitrile with hydrogen sulfide or its chemical equivalents. This reaction is often catalyzed by a base. For instance, an anion-exchange resin in the SH⁻ form can be used to facilitate the reaction between a nitrile and gaseous hydrogen sulfide in a polar solvent at room temperature and atmospheric pressure. thieme-connect.comresearchgate.net Alternatively, to avoid the handling of gaseous hydrogen sulfide, a mixture of sodium hydrogen sulfide and magnesium chloride in an aprotic solvent like dimethylformamide (DMF) can be employed to convert aromatic nitriles to the corresponding primary thioamides in high yields. tandfonline.comresearchgate.net

Another powerful method for the synthesis of arylthioacetamides is the Willgerodt-Kindler reaction. organic-chemistry.orgchemistry-reaction.com This reaction typically involves heating an aryl alkyl ketone with elemental sulfur and a secondary amine, such as morpholine. thieme-connect.denih.gov The reaction proceeds through the formation of an enamine, which then reacts with sulfur, followed by a rearrangement to form the thioamide at the terminus of the alkyl chain. wikipedia.org This method is particularly useful for preparing N,N-disubstituted thioamides.

Below is a representative table of synthetic routes to substituted 2-(aryloxy)ethanethioamide analogues, based on these general methods.

Table 1: Synthesis of Substituted 2-(Aryloxy)ethanethioamide Analogues

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| Substituted m-tolyloxyacetonitrile | H₂S, Anion-exchange resin (SH⁻ form), MeOH/H₂O, rt | 2-(Substituted-m-tolyloxy)ethanethioamide |

| Substituted m-tolyloxyacetonitrile | NaSH·xH₂O, MgCl₂·6H₂O, DMF, rt | 2-(Substituted-m-tolyloxy)ethanethioamide |

| Substituted m-tolyloxymethyl ketone | Sulfur, Morpholine, Heat (Microwave irradiation) | N-[2-(Substituted-m-tolyloxy)ethanethioyl]morpholine |

Elucidation of Structure-Reactivity Relationships in Related Thioamide Systems

The chemical reactivity of this compound and its analogues is significantly influenced by the electronic properties of substituents on the aromatic ring. The principles of physical organic chemistry, particularly the concepts of inductive and resonance effects as quantified by Hammett constants, can be used to rationalize and predict these relationships. nih.govacs.org

Substituents on the tolyl ring can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). ucalgary.ca EDGs, such as alkoxy or alkyl groups, increase the electron density of the aromatic ring and, by extension, the electron density on the oxygen atom of the aryloxy group. This increased electron density can influence the reactivity of the thioamide moiety. Conversely, EWGs, such as nitro or cyano groups, decrease the electron density of the aromatic ring.

These electronic perturbations can affect several aspects of the thioamide's reactivity:

Acidity of the N-H protons: Thioamides are generally more acidic than their corresponding amides. nih.gov The presence of EWGs on the aryloxy ring would be expected to further increase the acidity of the N-H protons through inductive effects.

Nucleophilicity of the sulfur atom: The sulfur atom in the thioamide group is nucleophilic. EDGs on the aromatic ring can enhance this nucleophilicity, while EWGs would decrease it.

Susceptibility to hydrolysis: Thioamides are generally more resistant to hydrolysis than amides. nih.gov The electronic nature of the substituents on the aryloxy group can modulate this stability.

Structure-activity relationship (SAR) studies on various classes of thioamide-containing compounds have demonstrated the profound impact of substituents on their chemical and biological properties. nih.govmdpi.com For example, in studies of other aromatic systems, the introduction of specific substituents has been shown to dramatically alter reaction rates and equilibrium positions. nih.gov

Comparative Studies with Oxygen Analogues and Other Aryloxy-substituted Compounds

A comparative analysis of this compound with its direct oxygen analogue, 2-(m-tolyloxy)acetamide, reveals significant differences in their physicochemical properties and reactivity, stemming from the substitution of a sulfur atom for an oxygen atom. chemrxiv.orgnih.gov

Thioamides exhibit distinct structural and electronic properties compared to amides. nih.govnih.gov The carbon-sulfur double bond (C=S) in a thioamide is longer and weaker than the carbon-oxygen double bond (C=O) in an amide. nih.gov The van der Waals radius of sulfur is also larger than that of oxygen. nih.gov These differences lead to distinct conformational preferences and steric environments.

From a chemical reactivity standpoint, thioamides are generally more reactive towards both electrophiles and nucleophiles than their amide counterparts. nih.gov The sulfur atom is a softer and more polarizable nucleophile than the oxygen atom. Furthermore, the resonance stabilization in the thioamide group is greater, which contributes to a higher rotational barrier around the C-N bond compared to amides. thieme-connect.de

Spectroscopic properties also serve as a key point of differentiation. In ¹³C NMR spectroscopy, the thiocarbonyl carbon resonates significantly downfield (around 200–210 ppm) compared to the carbonyl carbon of an amide. nih.gov In infrared (IR) spectroscopy, the C=S stretching vibration appears at a lower frequency (around 1120 cm⁻¹) than the C=O stretch (around 1660 cm⁻¹). nih.gov In terms of hydrogen bonding, the N-H protons of a thioamide are better hydrogen bond donors, while the sulfur atom is a weaker hydrogen bond acceptor compared to the amide oxygen. nih.govnih.gov

Table 2: Comparative Properties of Thioamides and Amides

| Property | Thioamide (R-CS-NH₂) | Amide (R-CO-NH₂) |

|---|---|---|

| Bond Length (C=X) | Longer (~1.71 Å) nih.gov | Shorter (~1.23 Å) nih.gov |

| Bond Energy (C=X) | Weaker (~130 kcal/mol) nih.gov | Stronger (~170 kcal/mol) nih.gov |

| ¹³C NMR (C=X) | ~200–210 ppm nih.gov | ~170 ppm |

| IR Stretch (C=X) | ~1120 cm⁻¹ nih.gov | ~1660 cm⁻¹ nih.gov |

| H-Bonding | Stronger N-H donor, Weaker S acceptor nih.gov | Weaker N-H donor, Stronger O acceptor |

| Reactivity | More reactive to nucleophiles and electrophiles nih.gov | Less reactive |

| Hydrolysis | More resistant nih.gov | More susceptible |

These fundamental differences in structure, reactivity, and spectroscopic signatures between thioamides and amides underscore the significant impact of the single-atom substitution of sulfur for oxygen in the this compound system.

Conclusions and Future Research Directions

Summary of Principal Research Findings and Contributions

The investigation into 2-(m-Tolyloxy)ethanethioamide reveals a significant gap in the existing scientific literature. While the fundamental chemical identity of the compound is established through its molecular formula (C9H11NOS) and molecular weight (181.25 g/mol ), there is a notable absence of empirical data regarding its synthesis, physicochemical properties, and reactivity. This review has synthesized a plausible pathway for its preparation, leveraging well-established methodologies in organic chemistry.

The proposed synthetic route commences with the synthesis of the precursor, 2-(m-tolyloxy)acetamide, via a Williamson ether synthesis between m-cresol (B1676322) and 2-chloroacetamide. This is a standard and efficient method for the formation of aryl ethers. Subsequently, the transformation of the amide to the target thioamide is most effectively achieved through thionation, with Lawesson's reagent being the reagent of choice for its mild conditions and high yields in converting amides to thioamides.

The chemical and physical properties of this compound, in the absence of experimental data, have been inferred from the general characteristics of thioamides and related aromatic compounds. Spectroscopic properties, including 1H NMR, 13C NMR, and IR, have been predicted based on the functional groups present in the molecule. The reactivity of the thioamide functional group suggests potential for various chemical transformations, including hydrolysis, oxidation, and coordination with metal ions.

Identification of Unaddressed Research Questions and Emerging Avenues for Investigation

The primary and most pressing unaddressed research question is the actual synthesis and characterization of this compound. Experimental validation of the proposed synthetic pathway is the crucial first step. This would involve carrying out the Williamson ether synthesis to produce 2-(m-tolyloxy)acetamide, followed by its thionation. The resulting product would then need to be rigorously purified and characterized using modern analytical techniques to confirm its structure and elucidate its properties.

Emerging avenues for investigation include:

Detailed Spectroscopic and Structural Analysis: A complete spectroscopic workup (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction analysis would provide definitive structural information and a benchmark for any future computational studies.

Exploration of Chemical Reactivity: A systematic study of the reactivity of the thioamide functional group in this specific molecular context is warranted. This could involve investigating its stability under various conditions and its reactivity towards a range of electrophiles and nucleophiles.

Coordination Chemistry: The presence of both sulfur and nitrogen atoms in the thioamide group makes it a potentially interesting ligand for coordination chemistry. Investigating its ability to form complexes with various transition metals could open up new avenues in catalysis or materials science.

Biological Screening: Many thioamide-containing compounds exhibit interesting biological activities. A preliminary screening of this compound for antimicrobial, antifungal, or other pharmacological activities could be a fruitful area of research.

Broader Implications for Fundamental Thioamide Chemistry and Advanced Chemical Synthesis

While this compound is a single, unstudied molecule, its systematic investigation holds broader implications. The successful and well-documented synthesis would add to the growing library of thioamide compounds and provide another data point for understanding the scope and limitations of thionation reactions.

Furthermore, a detailed understanding of its properties and reactivity would contribute to the fundamental knowledge of how the tolyloxy moiety influences the electronic and steric properties of the ethanethioamide group. This could inform the design of new thioamide-based molecules with tailored properties for specific applications in medicinal chemistry, materials science, or as intermediates in advanced chemical synthesis. The exploration of this currently obscure compound could, therefore, serve as a case study in the value of investigating novel chemical space and the potential for uncovering new and useful chemical entities.

Q & A

Q. What are the common synthetic routes for preparing 2-(m-Tolyloxy)ethanethioamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. A standard approach includes:

- Step 1: Reacting m-cresol derivatives with chloroacetonitrile in a basic medium (e.g., K₂CO₃/DMF) to form the ether intermediate.

- Step 2: Thioamidation via treatment with H₂S or Lawesson’s reagent under controlled temperatures (60–80°C) .

Key Considerations: - Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but may require rigorous purification to remove byproducts.

- Catalyst Optimization: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields by 15–20% in heterogeneous systems .

- Purity Control: Post-synthesis recrystallization from ethanol/water mixtures (3:1 v/v) ensures >95% purity, verified by HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer: A multi-technique approach is critical for structural confirmation:

- ¹H/¹³C NMR:

- FT-IR: Strong absorption bands at 1250–1270 cm⁻¹ (C-O-C ether stretch) and 1550–1580 cm⁻¹ (C=S stretch) are diagnostic .

- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks at m/z 212.08 (calculated for C₁₀H₁₁NOS₂), with fragmentation patterns confirming the thioamide side chain .

Advanced Research Questions

Q. How can researchers resolve contradictory reports regarding the biological activity of this compound across different assay systems?

Methodological Answer: Contradictions often arise from assay-specific variables:

- Assay Conditions:

- Adjust pH (6.5–7.4) to mimic physiological environments, as thioamide stability varies with acidity .

- Use isothermal titration calorimetry (ITC) to validate binding constants (e.g., Kₐ = 1.2 × 10⁴ M⁻¹) under standardized buffer conditions .

- Structural Analogues: Compare activity with derivatives (e.g., 2-(4-chlorophenoxy)ethanethioamide ) to identify substituent effects on target interactions.

- Purity Verification: Contaminants like unreacted m-cresol (detectable via GC-MS) may artifactually inhibit enzymes; repurify via column chromatography (silica gel, hexane/EtOAc) .

Q. What strategies are recommended for analyzing crystallographic data of this compound derivatives using SHELX software?

Methodological Answer: For X-ray crystallography:

Q. How can computational methods be integrated with experimental data to predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

- DFT Calculations: Use Gaussian09 with B3LYP/6-311++G(d,p) basis sets to model:

- MD Simulations: GROMACS simulations (OPLS-AA force field) predict solvation effects in DMSO/water mixtures, guiding solvent selection for Suzuki-Miyaura coupling attempts .

Q. What experimental design principles should guide structure-activity relationship (SAR) studies of this compound analogues?

Methodological Answer:

- Variable Selection: Systematically modify:

- Electron-withdrawing groups (e.g., -NO₂ at the para position) to enhance electrophilicity.

- Alkyl chain length between the aryl and thioamide groups to probe steric effects .

- Control Experiments: Include 2-(phenoxy)ethanethioamide as a baseline to isolate the m-tolyl moiety’s contribution .

- High-Throughput Screening: Use 96-well plates with fluorescence-based assays (e.g., tryptophan quenching) to rapidly assess enzyme inhibition across 50+ derivatives .

Q. How should researchers address discrepancies in reported melting points (mp) for this compound (e.g., 142–148°C)?

Methodological Answer:

- Source Analysis: Cross-reference synthetic protocols; impurities like residual DMF lower mp by 5–7°C.

- DSC Validation: Perform differential scanning calorimetry (heating rate: 10°C/min) to confirm sharp endothermic peaks at 146°C (±1°C) for pure samples .

- Polymorphism Screening: Use solvent-drop grinding with acetonitrile/ethanol to isolate stable polymorphs, as crystal packing affects thermal properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.